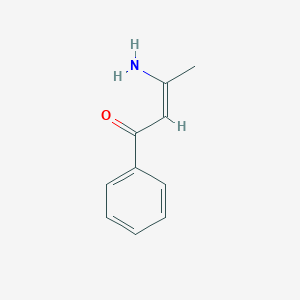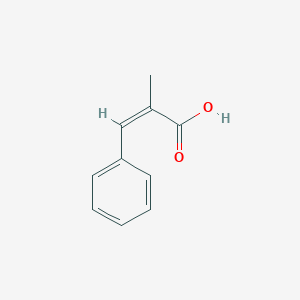
alpha-Methylcinnamic acid
Übersicht
Beschreibung
Alpha-Methylcinnamic acid: is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the alpha position of the propenoic acid chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Methylcinnamic acid can be synthesized through several methods. One common method involves the condensation of acetophenone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of sodium ethoxide as a base and ethanol as a solvent. The reaction proceeds through the formation of an intermediate, which upon heating, undergoes decarboxylation to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also incorporates purification steps such as recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to produce alpha-Methylhydrocinnamic acid.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions
Major Products:
Oxidation: Produces alpha-Methylbenzoylformic acid.
Reduction: Yields alpha-Methylhydrocinnamic acid.
Substitution: Results in various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Alpha-Methylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of various aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of alpha-Methylcinnamic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it can inhibit the growth of certain bacteria by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Alpha-Methylcinnamic acid can be compared with other cinnamic acid derivatives:
Cinnamic acid: The parent compound, which lacks the methyl group at the alpha position.
Alpha-Methylhydrocinnamic acid: A reduced form of this compound.
Beta-Methylcinnamic acid: Another derivative with the methyl group at the beta position.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRUNXWPDJHGV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044462 | |
| Record name | (E)-2-Methylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Methylcinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1199-77-5, 1895-97-2 | |
| Record name | alpha-Methylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-Methylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52D2H37MVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the biological activities reported for alpha-Methylcinnamic acid derivatives?
A1: Research has primarily explored the hypolipidemic activity of this compound derivatives. Studies have shown that esters of this compound with longer alkoxy substituents (C12-C16) in the para position exhibit potent hypolipidemic effects in rats, comparable to or even exceeding the activity of clofibrate []. Furthermore, p-myristyloxy-alpha-methylcinnamic acid, specifically its alpha-monoglyceride (LK-903), has demonstrated significant antilipolytic effects, suggesting a potential mechanism for its hypolipidemic action []. Additionally, 2-Chloro-4-Bromo-alpha-Methylcinnamic acid sodium (SC1001 Na) has been investigated for its potential as a novel sodium channel blocker due to its effects on action potential duration and amplitude in toad sartorius muscle []. This compound also appears to block neuromuscular transmission in toads, potentially through a presynaptic mechanism [].
Q2: Is there a specific structural feature of this compound derivatives important for their hypolipidemic activity?
A2: Yes, research suggests that the length and position of the alkoxy substituent on the phenyl ring significantly influence the hypolipidemic activity of this compound derivatives. Studies have shown that a p-alkoxy substituent with a chain length between 12 and 16 carbons (C12-C16) is crucial for optimal activity [].
Q3: Have any this compound derivatives been incorporated into more complex molecules with biological activity?
A3: Yes, A201A, a novel nucleoside antibiotic, contains p-hydroxy-alpha-methylcinnamic acid as part of its structure. This antibiotic also includes 6-dimethylaminopurine, 3-amino-3-deoxyribose, an unsaturated hexofuranose, and 3,4-di-O-methylrhamnose []. The presence of p-hydroxy-alpha-methylcinnamic acid in A201A highlights its potential as a building block for more complex bioactive molecules.
Q4: Are there any studies on the metabolism of this compound derivatives?
A4: While specific metabolic studies on this compound derivatives are limited in the provided research, an earlier study investigated the fate of structurally similar branched-chain fatty acids in the body. This study examined this compound, beta-Phenyl-iso-butyric acid, and gamma-Phenyl-iso-valeric acid, providing insights into the potential metabolic pathways of compounds with similar structures [].
Q5: Beyond its biological activity, are there other applications for this compound?
A5: Yes, certain derivatives of this compound, specifically esters containing a chiral moiety and varying alkoxy chain lengths, have shown potential in materials science. These compounds exhibit liquid crystal properties, including ferroelectric and antiferroelectric phases, making them interesting for applications in display technology and other areas [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


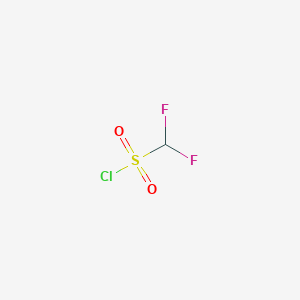
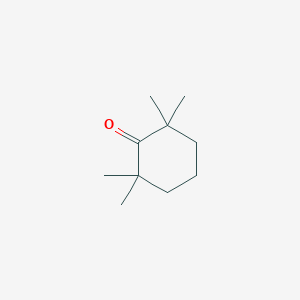

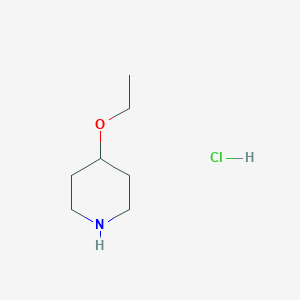
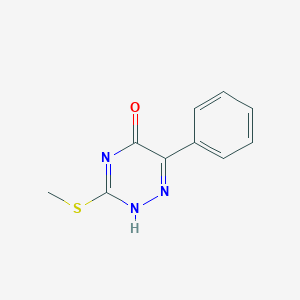
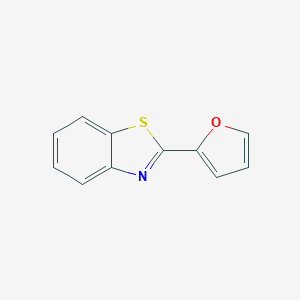
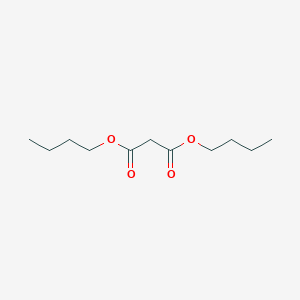
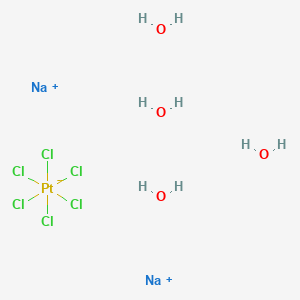
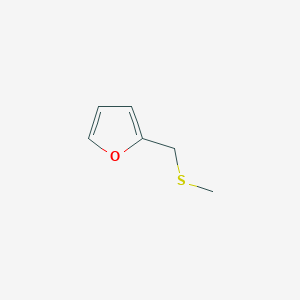

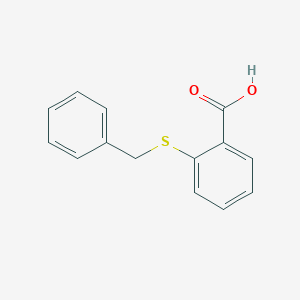
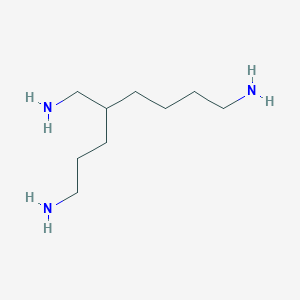
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)
